1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one

Descripción general

Descripción

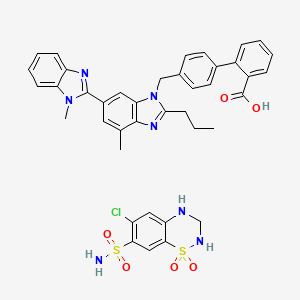

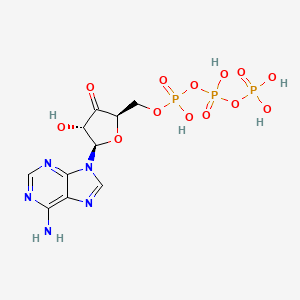

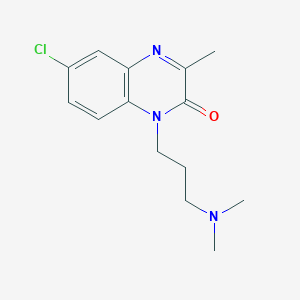

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one (DMCM) is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. DMCM has been widely used in scientific research to investigate the mechanism of action of GABA-A receptors and their role in various physiological and pathological processes.

Mecanismo De Acción

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one acts as a competitive antagonist of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the receptor, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one prevents the binding of GABA and thereby blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in various physiological and pathological effects.

Efectos Bioquímicos Y Fisiológicos

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. At low doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can enhance the release of dopamine and other neurotransmitters, leading to an increase in locomotor activity and other behavioral effects. At higher doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can cause convulsions, respiratory depression, and other toxic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several limitations as well. It can be toxic at high doses, which limits its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Direcciones Futuras

There are several future directions for research on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one and its effects on the GABA-A receptor. One area of interest is the role of this receptor in the development of addiction and other psychiatric disorders. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to affect the release of dopamine and other neurotransmitters, which are involved in reward pathways and addiction. Another area of interest is the development of new drugs that target the GABA-A receptor and its subunits, which could have therapeutic potential for various neurological and psychiatric disorders. Finally, further studies are needed to investigate the long-term effects of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one on the central nervous system and its potential for neurotoxicity.

Métodos De Síntesis

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can be synthesized by reacting 3-methylquinoxaline-2,4-dione with dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been used to investigate the mechanism of action of GABA-A receptors, their subunit composition, and their role in the regulation of synaptic plasticity, learning, and memory.

Propiedades

IUPAC Name |

6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYQXUPJAPJBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907773 | |

| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |

CAS RN |

102582-79-6 | |

| Record name | 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

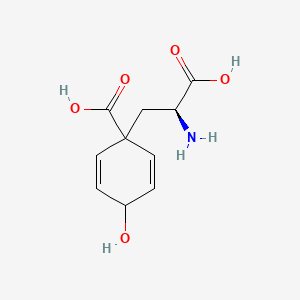

![(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B1221460.png)